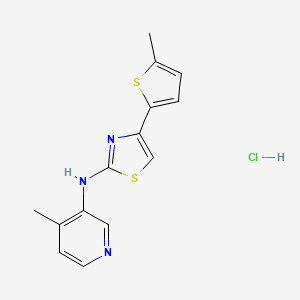
1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPP and has a molecular formula of C16H15N3O3.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one is not fully understood. However, it has been shown to bind to the serotonin receptor 5-HT1A and the enzyme phosphodiesterase 10A, which suggests that it may modulate their activity.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one in lab experiments is its potential use as a ligand for the serotonin receptor 5-HT1A and an inhibitor of phosphodiesterase 10A. This makes it a valuable tool for studying the role of these proteins in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has potential for future research in various areas. Some possible future directions include:
1. Further investigation of its potential use as a ligand for the serotonin receptor 5-HT1A and an inhibitor of phosphodiesterase 10A.
2. Studying its potential use in the treatment of neurological disorders such as depression, anxiety, and cognitive impairment.
3. Investigating its potential use as a tool for studying the role of dopamine and serotonin in various physiological processes.
4. Developing more specific and potent analogs of 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one for use in scientific research.
Conclusion:
In conclusion, 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one is a chemical compound that has potential for use in scientific research. Its potential use as a ligand for the serotonin receptor 5-HT1A and an inhibitor of phosphodiesterase 10A makes it a valuable tool for studying the role of these proteins in various physiological processes. Further research is needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one involves the reaction between 2-methoxypyridine-4-carboxylic acid and 4-(4-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester in the presence of a coupling reagent. The resulting compound is then deprotected using trifluoroacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been used in various scientific research studies. It has been studied for its potential use as a ligand for the serotonin receptor 5-HT1A, which is involved in regulating mood, anxiety, and stress. It has also been studied for its potential use as an inhibitor of the enzyme phosphodiesterase 10A, which is involved in regulating intracellular signaling pathways.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(pyridine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-14-10-13(4-7-18-14)20-9-8-19(11-15(20)21)16(22)12-2-5-17-6-3-12/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEJUTPQDLGJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)
![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)
![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)




![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)


![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)